
1,2-Bis(4-(methylthio)phenyl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-(methylthio)phenyl)ethyne is an organic compound with the molecular formula C₁₆H₁₄S₂ and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of two 4-(methylthio)phenyl groups attached to an ethyne (acetylene) backbone. It is used primarily in research settings and has various applications in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(methylthio)phenyl)ethyne can be synthesized through the reaction of 4-(methylthio)phenylacetylene with a suitable coupling reagent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-iodothioanisole reacts with 4-(methylthio)phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced on a smaller scale for research purposes. The synthesis involves standard organic chemistry techniques and reagents, making it accessible for laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(methylthio)phenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethyne backbone can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1,2-Bis(4-(methylthio)phenyl)ethyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of novel materials, including polymers and electronic materials.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(methylthio)phenyl)ethyne is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the methylthio groups can participate in redox reactions, while the ethyne backbone can undergo addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the ethyne backbone.
4-(Methylthio)phenylacetylene: Contains one 4-(methylthio)phenyl group attached to an ethyne backbone.
Uniqueness
1,2-Bis(4-(methylthio)phenyl)ethyne is unique due to the presence of two 4-(methylthio)phenyl groups attached to an ethyne backbone, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C16H14S2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[2-(4-methylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14S2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |
InChI Key |
FXUORIAHNCBTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


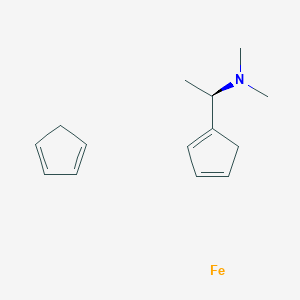
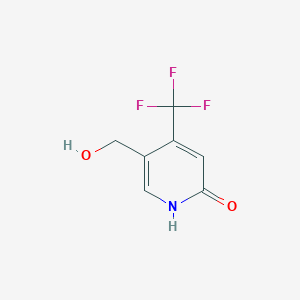

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
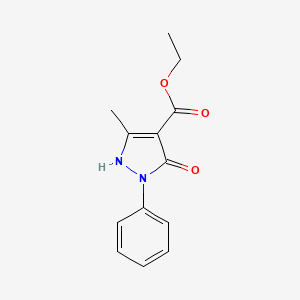
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)
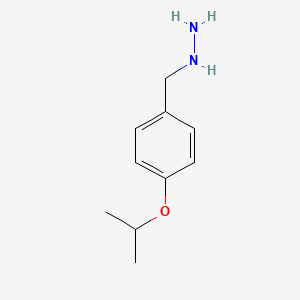
![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)

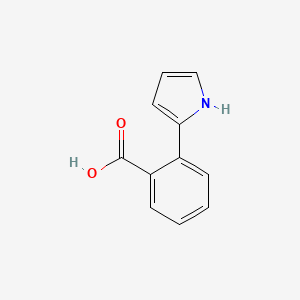
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)

![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
